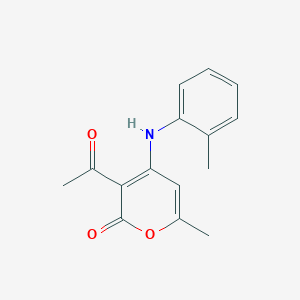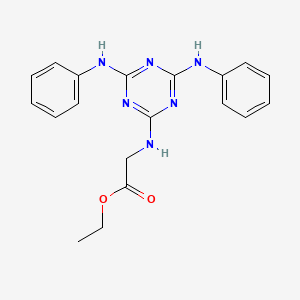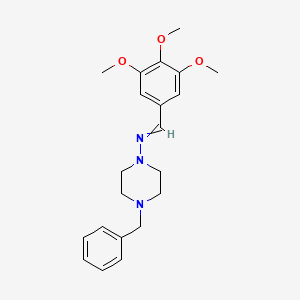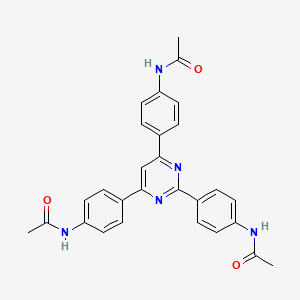
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one
Overview
Description
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one is a synthetic organic compound belonging to the pyranone family Pyranones are six-membered oxygen-containing heterocycles known for their diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that reduces the rate of anodic and cathodic reactions . Quantum chemical calculations indicate the presence of atomic sites with potential nucleophilic and electrophilic characteristics, facilitating electronic interactions with the charged surface.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
- 3-Acetyl-6-methyl-2-(1-naphthylamino)-4H-pyran-4-one
- 3-Acetyl-2-(4-chloroanilino)-6-methyl-4H-pyran-4-one
Uniqueness
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
3-acetyl-6-methyl-4-(2-methylanilino)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-4-5-7-12(9)16-13-8-10(2)19-15(18)14(13)11(3)17/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBUHWWVNXSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)OC(=C2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one](/img/structure/B3571110.png)

![3-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B3571118.png)

![2-(4-iodophenyl)-4-{4-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3571140.png)
![ethyl {2-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3571158.png)

![N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B3571173.png)
![N-(4-{4,4,6-TRIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B3571174.png)
![2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-4-nitrophenol](/img/structure/B3571180.png)

![5-N-(4-chlorophenyl)-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3571200.png)

![N-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B3571216.png)
